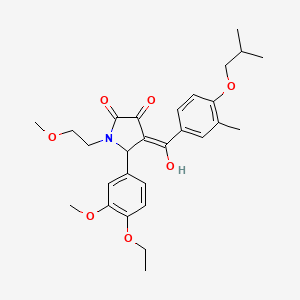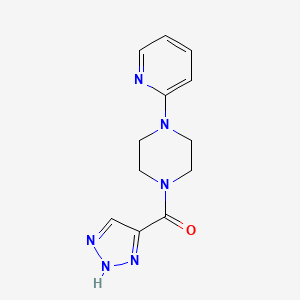![molecular formula C18H16ClNO4S B5363390 [(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-chloro-5-methylsulfanylbenzoate](/img/structure/B5363390.png)
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-chloro-5-methylsulfanylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-chloro-5-methylsulfanylbenzoate is a complex organic compound that features a chromene ring system, a chloro-substituted benzoate group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-chloro-5-methylsulfanylbenzoate typically involves multi-step organic reactions. One common approach is the [2+2+2] cycloaddition reaction, which is highly efficient for preparing complex polycyclic compounds . This reaction can be catalyzed by transition metals such as cobalt, nickel, iridium, or rhodium, often in the presence of chiral ligands to achieve stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-chloro-5-methylsulfanylbenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-chloro-5-methylsulfanylbenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which [(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-chloro-5-methylsulfanylbenzoate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and ion channels. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Steviol glycosides: Sweet-tasting compounds from the Stevia plant, used as natural sweeteners.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound similar to vitamin E.
Uniqueness
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-chloro-5-methylsulfanylbenzoate is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-chloro-5-methylsulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-22-11-3-5-13-16(7-8-23-17(13)9-11)20-24-18(21)14-10-12(25-2)4-6-15(14)19/h3-6,9-10H,7-8H2,1-2H3/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQVEQTXZZRTJJ-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=C(C=CC(=C3)SC)Cl)CCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N/OC(=O)C3=C(C=CC(=C3)SC)Cl)/CCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dihydroxypropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5363321.png)

![N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide](/img/structure/B5363331.png)

![[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(5-methylpyridin-3-yl)methanone](/img/structure/B5363339.png)

![1-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)carbonyl]cyclopropanecarboxamide](/img/structure/B5363351.png)
![4-oxo-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5363367.png)


![4-{2-(acetylamino)-3-oxo-3-[(1,1,3,3-tetramethylbutyl)amino]-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5363386.png)
![9-amino-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9-carbonitrile](/img/structure/B5363395.png)
![4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-methoxybenzoate](/img/structure/B5363402.png)

